3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Description
3-Chloro-1-(2,3-dimethylphenyl)-4-[(3,5-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione is a pyrrole-2,5-dione derivative characterized by a chlorine atom at position 3, a 2,3-dimethylphenyl group at position 1, and a 3,5-dimethylphenylamino substituent at position 4 (Figure 1). Pyrrole-2,5-dione derivatives are known for diverse applications, including enzyme inhibition and agrochemical activity, depending on substituent patterns . The electron-withdrawing chlorine and methyl-rich aromatic groups in this compound may enhance lipophilicity, influencing bioavailability and target binding compared to analogs with polar substituents (e.g., fluorine or diethylamino groups) .
Properties
IUPAC Name |
3-chloro-4-(3,5-dimethylanilino)-1-(2,3-dimethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2/c1-11-8-12(2)10-15(9-11)22-18-17(21)19(24)23(20(18)25)16-7-5-6-13(3)14(16)4/h5-10,22H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDPMNJUZSLGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC(=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360823 | |
| Record name | 3-Chloro-4-(3,5-dimethylanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6135-03-1 | |
| Record name | 3-Chloro-4-(3,5-dimethylanilino)-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the chloro and dimethylphenyl groups through substitution reactions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-CHLORO-1-(2,3-DIMETHYLPHENYL)-4-[(3,5-DIMETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways involved would depend on the context of its use and the nature of its interactions with target molecules.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 3,5-dimethylphenylamino group may enhance steric bulk and hydrophobic interactions compared to the diethylamino group in ’s tyrosinase inhibitor. This could modulate selectivity in enzyme-binding pockets .
Electronic and Steric Properties :
- The 2,3-dimethylphenyl group at position 1 introduces ortho-methyl steric hindrance, which is absent in 4-fluorophenyl analogs. This may limit rotational freedom but improve metabolic stability .
- Chlorine at position 3 (common in all analogs except ’s compound) contributes to electrophilicity, possibly facilitating covalent binding or stabilizing charge-transfer interactions .
Industrial vs. Biomedical Applications: Fluorine-containing derivatives (e.g., fluoroimide) dominate agrochemical uses due to their resistance to environmental degradation .
Research Findings and Implications
- Enzyme Inhibition: The 3,5-dimethylphenylamino group may mimic tyrosine or histidine side chains in enzyme active sites, as seen in tyrosinase inhibitors .
- Synthetic Feasibility : Analogous synthesis routes (e.g., halogenation and nucleophilic substitution, as in ) suggest the target compound could be synthesized via similar protocols .
- Toxicity Profile : Methyl groups may reduce acute toxicity compared to chlorine-rich pesticides, aligning with trends in medicinal chemistry optimization .
Biological Activity
3-Chloro-1-(2,3-dimethylphenyl)-4-[(3,5-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione (CAS Number: 63988-27-2) is a compound of significant interest due to its potential biological activities. This article aims to provide an overview of the biological effects of this compound, including its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.81 g/mol. The structure features a pyrrole ring substituted with various functional groups that contribute to its biological activity.
Research indicates that compounds related to this compound may act through multiple mechanisms:
- Inhibition of Tyrosine Kinases : Similar derivatives have been shown to inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation and survival .
- Interaction with ATP-binding Domains : Studies suggest that these compounds can form stable complexes with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, leading to anti-proliferative effects on cancer cells .
- Membrane Interaction : The ability of these compounds to interact with lipid bilayers suggests they may disrupt cellular membranes, affecting cell viability and function .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cell lines:
These results indicate that the compound exhibits potent cytotoxicity against breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116) cell lines.
Case Studies
- In Vivo Studies : In studies involving rat models with chemically induced colon cancer, derivatives similar to this compound demonstrated significant tumor growth inhibition, suggesting potential for therapeutic use in colon malignancies .
- Mechanistic Insights : Molecular docking studies have illustrated how these compounds bind selectively to the active sites of kinases involved in tumor growth signaling pathways. This selectivity enhances their potential as targeted therapies .
Q & A
Q. What are the common synthetic routes for preparing 3-chloro-1-(2,3-dimethylphenyl)-4-[(3,5-dimethylphenyl)amino]-2,5-dihydro-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A foundational approach includes:
- Pyrrole ring formation : Condensation of diketone or anhydride precursors with substituted anilines under acidic or basic catalysis.
- Chlorination : Introduction of the chloro group via reagents like PCl₅ or SOCl₂ at controlled temperatures (e.g., 0–60°C) .
- Amination : Coupling with 3,5-dimethylphenylamine using coupling agents (e.g., EDC/HOBt) or nucleophilic substitution under inert atmospheres .
Optimization : Adjust reaction solvents (e.g., DMF for polar intermediates), stoichiometry (excess amine for amination), and temperature gradients to minimize side products.
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
- X-ray Crystallography : Resolve stereochemistry and crystal packing, particularly for verifying the dihydro-pyrrole-dione backbone .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients.
Q. How can researchers evaluate the compound’s solubility and stability in experimental buffers?
- Methodological Answer :
- Solubility Screening : Test in solvents (DMSO, ethanol) and aqueous buffers (pH 4–9) via UV-Vis spectroscopy or gravimetric analysis.
- Stability Studies : Incubate at 25°C/37°C and monitor degradation via LC-MS over 24–72 hours. Use antioxidants (e.g., BHT) if oxidative instability is observed .
Advanced Research Questions
Q. What mechanistic approaches are used to study this compound’s potential as an enzyme inhibitor?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates in dose-response experiments (e.g., tyrosinase activity assays) .
- Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding affinities to enzyme active sites (e.g., cytochrome P450 isoforms).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?
- Methodological Answer :
- Abiotic Degradation : Expose to UV light (simulated sunlight) in aqueous solutions and analyze photoproducts via LC-HRMS .
- Biotic Degradation : Use soil/water microcosms with microbial consortia; track metabolite formation using isotopic labeling (¹⁴C) .
- QSAR Modeling : Predict eco-toxicity endpoints (e.g., LC₅₀ for aquatic organisms) based on substituent electronic parameters.
Q. How should researchers address discrepancies in biological activity data across experimental replicates?
- Methodological Answer :
- Orthogonal Validation : Confirm activity via independent assays (e.g., enzymatic inhibition vs. cellular viability assays).
- Batch Analysis : Compare compound purity and stereochemistry across synthetic batches using NMR and chiral HPLC .
- Statistical Robustness : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
